![molecular formula C9H12ClNS B2445649 2-[(4-Chlorobenzyl)thio]ethanamine CAS No. 60116-21-4](/img/structure/B2445649.png)

2-[(4-Chlorobenzyl)thio]ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

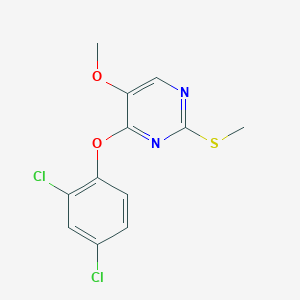

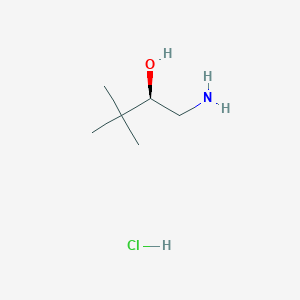

“2-[(4-Chlorobenzyl)thio]ethanamine” is a chemical compound with the molecular formula C9H12ClNS . It has an average mass of 201.716 Da and a monoisotopic mass of 201.037903 Da . It is used in scientific research as a versatile building block in organic synthesis.

Molecular Structure Analysis

The molecular structure of “2-[(4-Chlorobenzyl)thio]ethanamine” consists of a benzyl group (a benzene ring attached to a CH2 group), a sulfur atom, and an ethanamine group (a two-carbon chain with an amine group at the end). The sulfur atom forms a bridge between the benzyl and ethanamine groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Chlorobenzyl)thio]ethanamine” are not fully detailed in the search results. It is known to have a molecular weight of 201.716 .

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

Synthesis of Biologically Active Compounds : 2-[(4-Chlorobenzyl)thio]ethanamine has been used in the synthesis of various biologically active compounds. For instance, it has been employed in the synthesis of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, a medication used for benign prostatic hyperplasia. This synthesis route is noted for its convenience and economy (Luo, Chen, Zhang, & Huang, 2008).

Development of Novel Biocides : As a multifunctional biocide, derivatives of 2-[(4-Chlorobenzyl)thio]ethanamine, such as 2-(Decyithio)Ethanamine Hydrochloride, have been used in recirculating cooling water systems, demonstrating broad-spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Synthesis of Nonbenzenoid Analogs of Biogenic Amine : It's also involved in the creation of nonbenzenoid analogs of biologically active amines, as seen in the synthesis of 2-(4-azulenyl)ethanamine derivatives. These compounds have been studied for their potential effects on enzyme activity, such as inhibition of cyclic AMP-phosphodiesterase (Kurokawa, 1983).

Optical Detection of Mercury : A macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine has been developed for the selective optical detection of mercury ions. This compound exhibits both fluorescence quenching and a chromogenic change upon binding with Hg2+, demonstrating its potential in environmental monitoring applications (Wanichacheva, Siriprumpoonthum, Kamkaew, & Grudpan, 2009).

Chemical Research and Analysis

- Role in Analytical Chemistry : Derivatives of 2-[(4-Chlorobenzyl)thio]ethanamine, such as 2CC-NBOMe, have been the subject of analytical studies, particularly in the detection and quantification in biological samples, demonstrating its relevance in forensic and toxicological investigations (Poklis, Charles, Wolf, & Poklis, 2013).

Safety and Hazards

While specific safety and hazard information for “2-[(4-Chlorobenzyl)thio]ethanamine” is not provided in the search results, general precautions for handling chemicals should be followed. These include avoiding direct contact, inhalation, and ingestion, and using appropriate personal protective equipment .

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNS/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4H,5-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZOGIGEHJMWPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSCCN)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorobenzyl)thio]ethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide](/img/structure/B2445571.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide](/img/structure/B2445575.png)

![N-ethyl-2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2445579.png)

![2-isopropyl-4-(2-oxo-2-(p-tolyl)ethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2445580.png)

![N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B2445584.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2445585.png)

![2-Chloro-1-(4,4-dioxo-2,3,6,7,9,9a-hexahydro-[1,4]oxazino[4,3-b][1,2,4]thiadiazin-1-yl)ethanone](/img/structure/B2445587.png)